molecular formula C13H13ClN2O2 B6983149 5-(3-Chlorocyclobutyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

5-(3-Chlorocyclobutyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B6983149
M. Wt: 264.71 g/mol
InChI Key: TWHCVSCDBINIRH-UHFFFAOYSA-N
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Description

5-(3-Chlorocyclobutyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chlorocyclobutyl group and a methoxyphenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorocyclobutyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorocyclobutanone with 2-methoxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorocyclobutyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.

    Substitution: Halogen substitution reactions can occur at the chlorocyclobutyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced oxadiazole derivatives.

Scientific Research Applications

5-(3-Chlorocyclobutyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chlorocyclobutyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorocyclobutyl)-3-(2-hydroxyphenyl)-1,2,4-oxadiazole: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(3-Chlorocyclobutyl)-3-(2-nitrophenyl)-1,2,4-oxadiazole: Contains a nitro group instead of a methoxy group.

Uniqueness

5-(3-Chlorocyclobutyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both the chlorocyclobutyl and methoxyphenyl groups, which confer specific chemical and biological properties. Its unique structure allows for diverse applications and reactivity compared to similar compounds.

Properties

IUPAC Name

5-(3-chlorocyclobutyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-17-11-5-3-2-4-10(11)12-15-13(18-16-12)8-6-9(14)7-8/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHCVSCDBINIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CC(C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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